Prinomastat hydrochloride

Catalog No.
S640743
CAS No.
1435779-45-5
M.F
C18H22ClN3O5S2
M. Wt
460 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prinomastat hydrochloride

CAS Number

1435779-45-5

Product Name

Prinomastat hydrochloride

IUPAC Name

(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide;hydrochloride

Molecular Formula

C18H22ClN3O5S2

Molecular Weight

460 g/mol

InChI

InChI=1S/C18H21N3O5S2.ClH/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14;/h3-10,16,23H,11-12H2,1-2H3,(H,20,22);1H/t16-;/m0./s1

InChI Key

UQGWXXLNXBRNBU-NTISSMGPSA-N

SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl

Canonical SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl

Isomeric SMILES

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl

Mechanism of Action

Prinomastat works by chelating zinc ions, which are essential for the catalytic activity of MMPs []. This chelation process prevents the enzymes from cleaving the components of the extracellular matrix, thereby hindering the ability of cancer cells to migrate and invade surrounding tissues.

Studies have shown that Prinomastat exhibits high potency against specific MMPs, including MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14, with IC50 values in the nanomolar range []. These findings suggest that Prinomastat may be effective in targeting various aspects of the tumor microenvironment associated with cancer progression.

Applications in Cancer Research

Prinomastat has been investigated in preclinical studies for its potential to treat various types of cancer, including:

  • Breast cancer: Studies have shown that Prinomastat can inhibit the proliferation and migration of breast cancer cells, both in vitro and in vivo [].
  • Pancreatic cancer: Prinomastat has been shown to suppress the growth and invasion of pancreatic cancer cells, suggesting its potential as a therapeutic agent for this aggressive malignancy [].
  • Melanoma: Research suggests that Prinomastat may be effective in targeting the invasive and metastatic properties of melanoma cells [].

Additional Research Applications

Beyond cancer research, Prinomastat has also been explored for its potential applications in other areas, such as:

  • Arthritis: Studies suggest that Prinomastat may help to reduce cartilage degradation in animal models of arthritis [].
  • Neurodegenerative diseases: Prinomastat has been shown to protect neurons from damage in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease [].

Prinomastat hydrochloride is a synthetic compound derived from hydroxamic acid, primarily known for its role as an inhibitor of matrix metalloproteinases (MMPs). Its chemical formula is C18H22ClN3O5S2C_{18}H_{22}ClN_{3}O_{5}S_{2} and it has a molecular weight of approximately 423.506 g/mol . This compound specifically targets MMPs 2, 3, 9, 13, and 14, which are enzymes involved in the degradation of the extracellular matrix. By inhibiting these enzymes, prinomastat hydrochloride aims to prevent tumor metastasis and angiogenesis, making it a candidate for cancer treatment .

The primary chemical reaction involving prinomastat hydrochloride is its formation through the interaction of prinomastat and hydrogen chloride. This results in the hydrochloride salt form of the compound, enhancing its solubility and stability in biological systems . The compound can undergo various metabolic transformations in the body, leading to several metabolites, with one notable metabolite being (3S)-N-hydroxy-4-(4-((1-oxy-pyrid-4-yl)oxy)benzenesulfonyl)-2,2-dimethyl-tetrahydro-2H-1,4-thiazine-3-carboxamide .

Prinomastat hydrochloride exhibits significant biological activity by inhibiting MMPs, which play a crucial role in tissue remodeling and cancer progression. The inhibition of MMPs leads to decreased degradation of extracellular matrix components, thereby potentially reducing tumor invasion and metastasis . Furthermore, as a lipophilic agent, it can cross the blood-brain barrier, which may allow for central nervous system-targeted therapies .

The synthesis of prinomastat hydrochloride involves several steps:

  • Protection of Functional Groups: Initial protection of the phenolic group using suitable protecting groups.
  • Formation of Hydroxamic Acid: The core structure is synthesized through reactions that involve hydroxylation and subsequent modifications.
  • Salt Formation: The final step involves reacting the synthesized compound with hydrogen chloride to form the hydrochloride salt .

These methods ensure high purity levels of the final product, often exceeding 95% purity .

Interaction studies have focused on the pharmacokinetics and pharmacodynamics of prinomastat hydrochloride. It has been shown to interact with various biological targets due to its specific inhibition of MMPs. The compound's ability to cross the blood-brain barrier also raises considerations regarding its interactions within the central nervous system . These studies are crucial for understanding potential side effects and optimizing therapeutic strategies.

Several compounds share structural or functional similarities with prinomastat hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMMP InhibitionUnique Features
BatimastatYesFirst MMP inhibitor studied clinically; broad-spectrum activity against multiple MMPs.
MarimastatYesDeveloped for cancer therapy; shows effectiveness against various solid tumors.
TetracyclineYesAntibiotic properties; inhibits MMPs indirectly through anti-inflammatory effects.
IlomastatYesDesigned for chronic obstructive pulmonary disease; focuses on lung tissue remodeling.

Prinomastat hydrochloride is unique due to its selective inhibition profile for specific MMPs (2, 9, 13, and 14) and its formulation as a hydrochloride salt, which enhances solubility . Its development was aimed at targeting tumor metastasis specifically through extracellular matrix modulation.

Primary Synthesis Routes

The synthesis of prinomastat hydrochloride involves multiple sophisticated chemical transformations centered around the construction of a thiomorpholine scaffold with specific stereochemical requirements [1]. The primary synthetic approach begins with D-penicillamine as the starting material, which undergoes esterification with trimethylsilyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide to produce the corresponding ester intermediate [1]. This initial step is crucial as it establishes the proper stereochemical foundation for the subsequent cyclization reaction.

The cyclization process represents a critical transformation where the esterified D-penicillamine is treated with 1,2-dibromoethane using 1,8-diazabicyclo[5.4.0]undec-7-ene and diisopropylethylamine in dimethylformamide [1]. This reaction forms the six-membered thiomorpholine ring system that constitutes the core structural framework of prinomastat hydrochloride. The amino group is subsequently protected using 9-fluorenylmethoxycarbonyl chloride and N-methylmorpholine to afford 4-(9-fluorenylmethoxycarbonyl)-2,2-dimethylthiomorpholine-3(S)-carboxylic acid [1].

An alternative synthetic route employs the silylation of D-penicillamine with dimethylhexylsilyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene to generate the corresponding ester, which is then cyclized with 1,2-dichloroethane and 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide [1]. This variation yields 2,2-dimethylthiomorpholine-3(S)-carboxylic acid dimethylhexylsilyl ester, demonstrating the flexibility in protecting group strategies for this synthetic pathway [1].

Key Intermediate Production

The production of key intermediates in prinomastat hydrochloride synthesis requires careful attention to protecting group strategies and functional group compatibility [2] [1]. A pivotal intermediate is the silylated carbohydroxamic acid derivative, which is obtained by treating 4-(9-fluorenylmethoxycarbonyl)-2,2-dimethylthiomorpholine-3(S)-carboxylic acid with O-[tert-butyl(diphenyl)silyl]hydroxylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in dichloromethane [1]. This transformation introduces the hydroxamic acid functionality that is essential for matrix metalloproteinase inhibition activity.

The 9-fluorenylmethoxycarbonyl protecting group is removed through treatment with diethylamine in tetrahydrofuran to afford the deprotected intermediate [1]. This step must be carefully controlled to prevent undesired side reactions that could compromise the integrity of the thiomorpholine ring system. The selection of diethylamine as the deprotection reagent is based on its ability to selectively cleave the 9-fluorenylmethoxycarbonyl group while maintaining the stability of other functional groups present in the molecule.

A critical intermediate in the synthesis is 4-(4-pyridyloxy)phenylsulfonyl chloride, which is prepared through a multi-step sequence beginning with the condensation of 4-chloropyridine with phenol at 150°C to produce 4-phenoxypyridine [1]. This intermediate is then subjected to sulfonation with chlorosulfonic acid followed by treatment with oxalyl chloride to generate the desired sulfonyl chloride [1]. The preparation of this intermediate requires precise temperature control and careful handling of the highly reactive chlorosulfonic acid reagent.

Sulfonation and Functional Group Introduction

The sulfonation process represents a key transformation in the synthesis of prinomastat hydrochloride, introducing the essential sulfonamide functionality that contributes to the compound's matrix metalloproteinase inhibitory activity [1] [3]. The sulfonation is achieved by treating the deprotected thiomorpholine intermediate with 4-(4-pyridyloxy)phenylsulfonyl chloride in the presence of N-methylmorpholine in dichloroethane [1]. This reaction must be conducted under anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride reagent.

The synthesis of sulfonyl chloride intermediates can be accomplished through several methodologies, including the use of 2,4,6-trichloro-1,3,5-triazine as a chlorinating agent [3]. This approach offers advantages in terms of mild reaction conditions and high yields compared to traditional methods employing thionyl chloride or phosphorus pentachloride [3]. The reaction proceeds through nucleophilic attack of the sulfonic acid anion on trichloro-s-triazine, generating a delocalized carbanion that yields the sulfonyl chloride and insoluble dichlorohydroxy-s-triazine [3].

Alternative sulfonyl chloride synthesis methods include the use of N-chlorosuccinimide with sulfonyl hydrazides, which proceeds through a radical mechanism involving the formation of sulfonyl radicals [4]. The process begins with the generation of nitrogen center radicals and chlorine radicals from N-chlorosuccinimide, followed by the conversion of sulfonyl hydrazide to sulfonyl radical with release of nitrogen gas under oxidative conditions [4]. The sulfonyl radical subsequently couples with the chlorine radical to afford the final sulfonyl chloride product [4].

Optical Resolution and Chiral Purity Optimization

The optical resolution and chiral purity optimization of prinomastat hydrochloride present significant challenges due to the presence of multiple stereogenic centers in the molecule [5] [6]. The compound contains a chiral center at the 3-position of the thiomorpholine ring, which must be maintained in the (S)-configuration to preserve the desired biological activity [1]. Chiral resolution encompasses various methodologies including crystallization, chemical resolution, biochemical resolution, and chromatographic techniques [5].

Preferential crystallization represents one approach for chiral resolution, where pure crystals of a single enantiomer are added to a supersaturated solution of a racemic mixture to induce selective crystallization of the desired enantiomer [5]. This method is particularly effective for compounds that crystallize as conglomerates, where approximately 5-10% of all racemates are known to form mixtures of enantiopure crystals [5]. The success of this approach depends on identifying appropriate crystallization conditions that favor the formation of the desired stereoisomer.

Chiral column chromatography provides an alternative method for enantiomeric separation, utilizing stationary phases that exhibit differential interactions with the two enantiomers [6]. This approach relies on the principle that chiral compounds interact differently with other chiral materials, similar to the hand-glove analogy where one hand fits a glove better than the other [6]. The selection of appropriate chiral stationary phases and mobile phase conditions is critical for achieving effective separation and high enantiomeric purity.

Chemical resolution through the formation of diastereomeric salts represents another viable approach for achieving chiral purity optimization [5]. This method involves the reaction of the racemic mixture with a chiral resolving agent to form diastereomeric derivatives that possess different physical properties and can be separated by conventional techniques such as crystallization or chromatography [5]. The choice of resolving agent must be carefully considered to ensure efficient separation and ease of recovery of the desired enantiomer.

Challenges in Scalable Manufacturing

The scalable manufacturing of prinomastat hydrochloride faces numerous technical and operational challenges that must be addressed to ensure consistent product quality and cost-effective production [7] [8]. Process optimization represents a fundamental challenge, as laboratory-scale synthetic methods often require significant modifications when translated to industrial-scale operations [7]. Reaction conditions that function effectively at small scale may exhibit altered kinetics, heat transfer characteristics, or product formation patterns when scaled to larger reaction vessels [7].

Heat and mass transfer inefficiencies emerge as critical issues during scale-up operations [7]. Laboratory processes that rely on efficient mixing and heat dissipation in small flasks may encounter significant challenges when implemented in large reactors holding hundreds or thousands of liters [7]. Inadequate mixing can lead to temperature gradients, localized reaction hotspots, or incomplete reactions, while exothermic transformations that are easily managed with external cooling in laboratory settings pose serious safety risks at larger scales due to reduced heat dissipation efficiency [7].

Equipment engineering considerations present additional complexity in the scale-up process [7]. The transition from specialized laboratory glassware to industrial reactors requires comprehensive redesign of reaction systems to accommodate different mixing patterns, heat transfer capabilities, and process monitoring requirements [7]. Techniques such as continuous flow chemistry are increasingly being explored to bypass the limitations of traditional batch reactors, although these approaches require extensive testing and validation to ensure compatibility with the synthetic pathway [7].

Manufacturing ChallengeImpactMitigation Strategies
Heat Transfer InefficiencyTemperature gradients, safety risksJacketed reactors, automated controls
Mass Transfer LimitationsIncomplete reactions, product variabilityImproved mixing systems, baffles
Process ReproducibilityBatch-to-batch variationRigorous standard operating procedures
Raw Material AvailabilitySupply chain disruptionAlternative synthetic routes
Regulatory ComplianceProduction delays, increased costsEarly regulatory engagement, documentation

Regulatory compliance adds another layer of complexity to scalable manufacturing operations [8]. Pharmaceutical manufacturing operates under stringent regulatory frameworks that require demonstration of process consistency, product quality, and safety throughout the scale-up process [8]. Process validation involves extensive testing to ensure that scaled-up processes consistently produce active pharmaceutical ingredients within acceptable quality parameters [8]. Any deviations from validated processes can result in production delays, costly investigations, or regulatory penalties [8].

Prinomastat hydrochloride demonstrates a selective matrix metalloproteinase inhibition profile with preferential activity against specific matrix metalloproteinase subfamilies [1] [2] [3]. The compound exhibits broad-spectrum inhibitory activity characterized by nanomolar potency against its target enzymes. This synthetic hydroxamic acid derivative functions as a competitive inhibitor through direct interaction with the catalytic zinc center present in all matrix metalloproteinases [1] [2].

The inhibition profile of prinomastat hydrochloride encompasses matrix metalloproteinase-1, matrix metalloproteinase-2, matrix metalloproteinase-3, matrix metalloproteinase-9, matrix metalloproteinase-13, and matrix metalloproteinase-14 [1] [3] [4]. The compound demonstrates particularly potent inhibitory activity against gelatinases and stromelysins, while exhibiting moderate selectivity over collagenase-1 [4] [5]. This selective inhibition pattern was theorized to provide optimal antitumor efficacy while potentially reducing musculoskeletal adverse effects associated with broad-spectrum matrix metalloproteinase inhibition [3] [5].

Matrix MetalloproteinaseSubfamilyKi (nM)IC50 (nM)
MMP-1 (Collagenase-1)Collagenase8.379
MMP-2 (Gelatinase A)Gelatinase0.05Not reported
MMP-3 (Stromelysin-1)Stromelysin0.36.3
MMP-9 (Gelatinase B)Gelatinase0.265.0
MMP-13 (Collagenase-3)Collagenase0.03Not reported
MMP-14 (MT1-MMP)Membrane-type MMPSelective inhibitionNot reported

Selectivity Against Matrix Metalloproteinase Subfamilies

The selectivity profile of prinomastat hydrochloride demonstrates preferential inhibition of specific matrix metalloproteinase subfamilies based on structural and catalytic characteristics [1] [3] [4]. The compound exhibits exceptional selectivity for gelatinases, stromelysins, and specific collagenases over other matrix metalloproteinase family members.

Matrix metalloproteinases are classified into distinct subfamilies based on substrate specificity and structural organization [6] [7] [8]. The collagenase subfamily, comprising matrix metalloproteinase-1, matrix metalloproteinase-8, matrix metalloproteinase-13, and matrix metalloproteinase-18, primarily degrades interstitial collagens [6] [7]. The gelatinase subfamily includes matrix metalloproteinase-2 and matrix metalloproteinase-9, which degrade denatured collagens and collagen type IV [6] [7]. Stromelysins encompass matrix metalloproteinase-3, matrix metalloproteinase-10, and matrix metalloproteinase-11, targeting proteoglycans and non-collagenous proteins [6] [7].

MMP SubfamilyRepresentative MembersPrinomastat SelectivitySelectivity Ratio vs MMP-1
GelatinasesMMP-2, MMP-9Very High166-fold (MMP-2), 32-fold (MMP-9)
StromelysinsMMP-3, MMP-10, MMP-11Very High28-fold (MMP-3)
CollagenasesMMP-1, MMP-8, MMP-13, MMP-18Variable1-fold (MMP-1), 277-fold (MMP-13)
Membrane-type MMPsMMP-14, MMP-15, MMP-16, MMP-17, MMP-24, MMP-25HighNot quantified
MatrilysinsMMP-7, MMP-26Not reportedNot determined

The exceptional selectivity of prinomastat hydrochloride for matrix metalloproteinase-13 over matrix metalloproteinase-1, demonstrated by a 277-fold difference in inhibition constant values, suggests structural recognition elements within the active site that favor specific collagenases [4] [5]. This selectivity pattern was designed to optimize therapeutic efficacy while minimizing potential adverse effects related to matrix metalloproteinase-1 inhibition [3] [5].

Hydroxamic Acid-Zinc Binding Interactions

The hydroxamic acid functional group of prinomastat hydrochloride forms critical zinc-binding interactions within the catalytic domain of matrix metalloproteinases [9] [10] [11]. Matrix metalloproteinases contain a highly conserved zinc-binding motif (HEXXHXXGXXH) where the catalytic zinc ion is coordinated by three histidine residues and typically one or two water molecules [12] [13] [14].

The hydroxamic acid moiety of prinomastat functions as a zinc-binding group through bidentate chelation, forming coordinate bonds with the catalytic zinc center [9] [10] [11]. This bidentate coordination involves both the hydroxyl oxygen and the carbonyl oxygen of the hydroxamic acid group, displacing the zinc-coordinated water molecules essential for proteolytic catalysis [9] [10] [11]. The formation of this stable zinc-hydroxamate complex effectively inhibits the nucleophilic attack mechanism required for peptide bond hydrolysis [15] [16].

Quantum mechanical studies have demonstrated that hydroxamic acid binding to zinc centers involves deprotonation of the hydroxamic acid upon coordination [9] [17]. The zinc-hydroxamate interaction exhibits characteristics of both ionic and covalent bonding, with the metal-ligand interaction strength influenced by the local electrostatic environment [9] [17]. The stability of the zinc-hydroxamate complex is enhanced by the bidentate coordination geometry, which provides greater binding affinity compared to monodentate zinc-binding groups [10] [15].

The hydroxamic acid-zinc binding interaction in prinomastat represents a competitive inhibition mechanism where the inhibitor competes with natural substrates for access to the catalytic zinc center [18] [15]. The inhibition constant values in the nanomolar range reflect the high affinity of the hydroxamic acid-zinc coordination complex [2] [4]. This strong zinc-binding affinity underlies the potent matrix metalloproteinase inhibitory activity observed with prinomastat hydrochloride [2] [4].

Kinetic Inhibition Parameters (Ki, IC50)

The kinetic inhibition parameters of prinomastat hydrochloride demonstrate potent and selective matrix metalloproteinase inhibitory activity characterized by nanomolar inhibition constant and half-maximal inhibitory concentration values [2] [4] [19]. These parameters provide quantitative measures of inhibitor potency and binding affinity for specific matrix metalloproteinase targets.

The inhibition constant (Ki) represents the dissociation equilibrium constant of the enzyme-inhibitor complex, providing a direct measure of inhibitor binding affinity [18]. For prinomastat hydrochloride, Ki values range from 0.03 nanomolar for matrix metalloproteinase-13 to 8.3 nanomolar for matrix metalloproteinase-1 [4] [19]. The exceptionally low Ki value for matrix metalloproteinase-13 indicates extremely high binding affinity, while the relatively higher Ki value for matrix metalloproteinase-1 demonstrates selectivity within the collagenase subfamily [4] [19].

Half-maximal inhibitory concentration (IC50) values represent the inhibitor concentration required to reduce enzymatic activity by fifty percent under specified assay conditions [18]. Prinomastat hydrochloride exhibits IC50 values of 79 nanomolar for matrix metalloproteinase-1, 6.3 nanomolar for matrix metalloproteinase-3, and 5.0 nanomolar for matrix metalloproteinase-9 [2] [20] [21]. These values confirm the potent inhibitory activity against gelatinases and stromelysins compared to matrix metalloproteinase-1 [2] [20].

Matrix MetalloproteinaseKi (nM)IC50 (nM)Inhibition Type
MMP-1 (Collagenase-1)8.379Competitive
MMP-2 (Gelatinase A)0.05Not reportedCompetitive
MMP-3 (Stromelysin-1)0.36.3Competitive
MMP-9 (Gelatinase B)0.265.0Competitive
MMP-13 (Collagenase-3)0.03Not reportedCompetitive

The relationship between Ki and IC50 values follows the Cheng-Prussoff equation, which accounts for substrate concentration effects on apparent inhibitor potency [18]. The consistently low nanomolar range of both parameters across multiple matrix metalloproteinase targets demonstrates the broad-spectrum yet selective nature of prinomastat hydrochloride inhibition [4] [5]. Clinical pharmacokinetic studies confirmed that therapeutically relevant plasma concentrations achieved through oral administration exceed the target Ki values for matrix metalloproteinase-2 and matrix metalloproteinase-9 by 10-100 fold [4] [5].

Metabolic Pathways and Metabolite Identification

Prinomastat hydrochloride undergoes hepatic metabolism primarily through cytochrome P450-mediated oxidative pathways, resulting in the formation of several identified metabolites [22] [23] [24]. The primary metabolic transformation involves N-oxidation of the pyridyl moiety, producing the pyridine N-oxide metabolite as the major biotransformation product [22] [23] [25].

Cytochrome P450 2D6 represents the principal enzyme responsible for prinomastat metabolism [22] [24]. Crystal structure analysis of cytochrome P450 2D6 complexed with prinomastat at 2.85 Å resolution revealed the pyridyl nitrogen coordinated to the heme iron, consistent with N-oxidation as the primary metabolic pathway [22] [24]. The binding orientation within the cytochrome P450 2D6 active site facilitates oxidative metabolism of the pyridyl moiety through the formation of a pyridyl-iron complex [22] [24].

Multiple metabolites of prinomastat have been identified and characterized, designated as M2, M3, M6, M7, and M8 in pharmaceutical development studies [23] [25]. The pyridine N-oxide metabolite (M6) represents the predominant metabolic product formed through cytochrome P450 2D6-mediated oxidation [23] [25]. Additional metabolites involve hydroxylation and oxidative transformations of other structural components, though these represent minor metabolic pathways compared to pyridine N-oxide formation [23].

MetaboliteChemical ModificationFormation PathwayRelative Abundance
M6Pyridine N-oxideCYP2D6-mediated N-oxidationMajor metabolite
M2Hydroxylated derivativeCYP-mediated hydroxylationMinor metabolite
M3Oxidized derivativeCYP-mediated oxidationMinor metabolite
M7Structural modificationCYP-mediated transformationMinor metabolite
M8Conjugated derivativePhase II metabolismMinor metabolite

The metabolic pathway involving pyridine N-oxidation follows established patterns observed with other pyridine-containing compounds [26] [27] [28]. Pyridine N-oxidation represents a quantitatively important metabolic route across multiple species, with N-oxide formation accounting for 10-40% of administered pyridine derivatives in preclinical studies [26] [28]. The cytochrome P450 2D6-mediated metabolism of prinomastat demonstrates substrate specificity consistent with the enzyme's preference for nitrogen-containing heterocycles [29] [30].

Metabolic studies have confirmed that prinomastat retains its matrix metalloproteinase inhibitory activity following oral administration, with parent compound concentrations sufficient to achieve therapeutic targets [4] [5]. The metabolic profile suggests that prinomastat functions as the active pharmaceutical entity rather than requiring metabolic activation, supporting its development as a direct-acting matrix metalloproteinase inhibitor [4] [5].

UNII

A8581Y0K6K

Wikipedia

Prinomastat hydrochloride

Dates

Last modified: 04-14-2024

Explore Compound Types